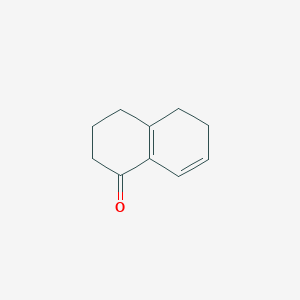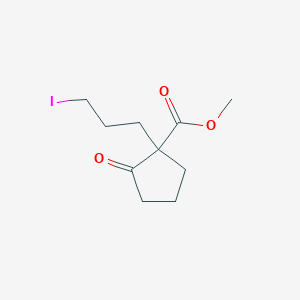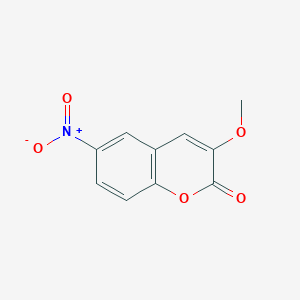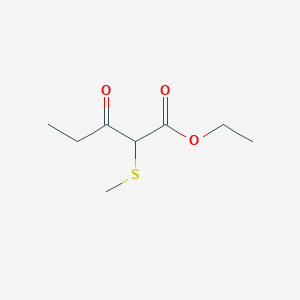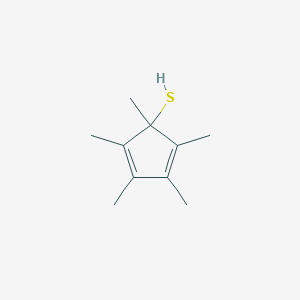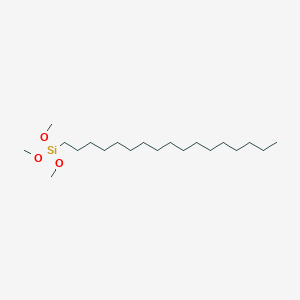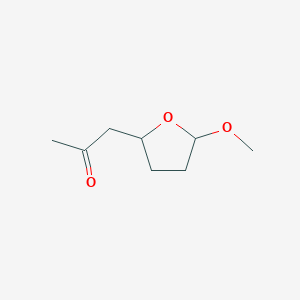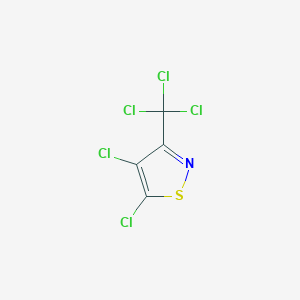
3-(2,3-Dimethylphenyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenyl)pentane-2,4-dione is an organic compound with the molecular formula C13H16O2 It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a 2,3-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethylphenyl)pentane-2,4-dione typically involves the reaction of 2,3-dimethylbenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and dehydration steps. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced separation techniques can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
3-(2,3-Dimethylphenyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2,3-dimethylphenyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also form coordination complexes with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A structurally similar compound with two methyl groups on the pentane-2,4-dione backbone.
2,4-Pentanedione:
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridinyl group instead of the dimethylphenyl group.
Uniqueness
3-(2,3-Dimethylphenyl)pentane-2,4-dione is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and physical properties
属性
| 112011-96-8 | |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-8-6-5-7-12(9(8)2)13(10(3)14)11(4)15/h5-7,13H,1-4H3 |
InChI 键 |
DOAYSBAFZZXGLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


